5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)((fluoromethoxy)imino)acetyl)amino)-3-((E)-((imino-1-piperazinylmethyl)methylhydrazono)methyl)-8-oxo-, (6R,7R)-
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Overview
Description
CB-181963, formerly known as CAB-175, is a novel cephalosporin. CB-181963 shows excellent activity against MRSA strains resistant to other cephalosporins in both planktonic and biofilm cultures.CB-181963 is a potent antistaphylococcal agent with better activity against MRSA than other cephalosporins. The anti-MRSA activity is correlated with elevated binding to PBP2a. CB-181963 may have a role in the treatment of staphylococcal infections, including those caused by MRSA and in the prophylaxis of biofilm-associated MSSA and MRSA infections.
Scientific Research Applications
Crystallization and Morphology
The cephalosporin antibiotic, specifically referenced in your query, has been studied for its crystallization properties. Machiya et al. (2008) focused on the production of spherical agglomerates of cephalosporin antibiotic crystals to develop drugs for injection. Their research indicated that the morphology of these agglomerates depends on factors like super-saturation ratio and the presence of seed crystals. They achieved spherical agglomerates with good filtration properties, composed of uniformly lengthed rod-shape crystals (Machiya et al., 2008).
Synthesis and Structural Analysis
The compound has also been the subject of studies involving its synthesis and structural analysis. For instance, Kai and Chiku (1994) described the synthesis of a novel cephalosporin antibiotic, labelling it with carbon-14 for research purposes. This work is significant for understanding the chemical properties and potential applications of the compound in medicinal chemistry (Kai & Chiku, 1994).
Novel Cephalosporin Derivatives
Blau et al. (2008) reported on the synthesis of a new cephalosporin derivative, highlighting its potential as a carrier for a range of drugs. This illustrates the versatility of the compound in drug development, especially for targeted drug delivery (Blau et al., 2008).
Pseudopolymorphism and Phase Stability
Research by Ashizawa et al. (1989) explored the pseudopolymorphism and phase stability of different solid forms of the compound. Their findings are crucial for understanding how the compound behaves under various conditions, which is essential for its storage, handling, and formulation in pharmaceuticals (Ashizawa et al., 1989).
Properties
CAS No. |
635292-67-0 |
---|---|
Molecular Formula |
C19H24FN11O5S2 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[(E)-[methyl(piperazine-1-carboximidoyl)hydrazinylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H24FN11O5S2/c1-29(19(22)30-4-2-23-3-5-30)24-6-9-7-37-16-11(15(33)31(16)12(9)17(34)35)25-14(32)10(27-36-8-20)13-26-18(21)38-28-13/h6,11,16,22-23H,2-5,7-8H2,1H3,(H,25,32)(H,34,35)(H2,21,26,28)/b22-19?,24-6+,27-10-/t11-,16-/m1/s1 |
InChI Key |
VNZAURNTTOSQRE-XQMVPPGESA-N |
Isomeric SMILES |
CN(C(=N)N1CCNCC1)/N=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OCF)/C4=NSC(=N4)N)SC2)C(=O)O |
SMILES |
CN(C(=N)N1CCNCC1)N=CC2=C(N3C(C(C3=O)NC(=O)C(=NOCF)C4=NSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN(C(=N)N1CCNCC1)N=CC2=C(N3C(C(C3=O)NC(=O)C(=NOCF)C4=NSC(=N4)N)SC2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAB 175 CAB-175 CAB175 CB 181963 CB-181963 CB181963 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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